TCO-PNB Ester

Description

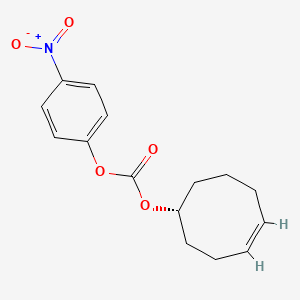

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is an amine-reactive building block used for modifying amine-containing molecules in organic media. It consists of two functional groups:

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

[(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+/t13-/m0/s1 |

InChI Key |

FJMMADPCDJNXAH-AORQRIRUSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Allylic Etherification

A palladium-catalyzed approach enables direct formation of the TCO core. Source details the use of tert-butyl carbonate reagent 2 (Figure 1) under Pd(PPh₃)₄ catalysis (80°C) to synthesize cyclooctene ethers. This method avoids the low yields (12%) associated with traditional Mitsunobu conditions, achieving 80% yield for analogous structures. Key steps include:

- Decarboxylation of the carbonate reagent to generate a π-allyl palladium intermediate.

- Nucleophilic attack by a phenolic oxygen (e.g., 4-nitrophenol) to form the ether bond.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

[3+2] Cycloaddition for Bifunctional TCO Linkers

Source describes a two-step strategy for synthesizing bifunctional TCO linkers:

- Copper-free click chemistry : Electrophilic cross-linkers (e.g., azide-terminated reagents 5–11 ) react with (E,E)-cyclooctadiene (COD) via strain-promoted azide-alkyne cycloaddition (SPAAC).

- Triazoline formation : The reaction proceeds at room temperature in 2 hours with near-quantitative yields, followed by purification via rotary evaporation to remove excess COD.

Advantages:

- High functional group tolerance.

- Compatibility with aqueous and organic media.

Introduction of the 4-Nitrophenyl Carbonate Group

The PNB (4-nitrobenzyl) ester is introduced via carbonate bond formation between the TCO alcohol and 4-nitrophenyl chloroformate.

Stepwise Carbonate Synthesis

- Activation of TCO alcohol : The hydroxyl group of trans-cyclooctenol is activated using 4-nitrophenyl chloroformate in dichloromethane (DCM).

- Base-mediated coupling : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) deprotonates the alcohol, facilitating nucleophilic attack on the chloroformate.

Reaction Conditions:

| Component | Quantity/Parameter |

|---|---|

| TCO Alcohol | 1.0 equivalent |

| 4-Nitrophenyl Chloroformate | 1.2 equivalents |

| Base | TEA (2.5 equivalents) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 4–6 hours |

Yield: 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control

The equatorial diastereomer (rel-(1R-4E-pR)) is favored due to:

- Thermodynamic stability of the equatorial conformation in the transition state.

- Chiral resolution : Crystallization from ethanol/water mixtures enriches the desired diastereomer to >95% purity.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors for the palladium-catalyzed step:

Crystallization and Drying

- Solvent system : Ethyl acetate/n-heptane (1:3 v/v).

- Crystallization yield : 92% with >99% diastereomeric excess (d.e.).

- Lyophilization : Final product is lyophilized to a white crystalline solid with residual solvents <0.1% (ICH guidelines).

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% |

| Diastereomeric Excess | Chiral HPLC | ≥98% (equatorial) |

| Residual Solvents | GC-MS | <500 ppm (DCM, THF) |

| Melting Point | DSC | 112–114°C |

Challenges and Optimization

Byproduct Formation

- Nitrophenol liberation : Hydrolysis of the carbonate bond under acidic or basic conditions generates 4-nitrophenol. Mitigated by strict anhydrous conditions and neutral pH buffers during synthesis.

- Oxidative degradation : The TCO core is susceptible to epoxidation. Storage under argon at -20°C extends shelf life to >2 years.

Solvent Selection

- DCM vs. THF : DCM provides higher reaction rates but requires rigorous drying. THF offers better solubility for polar intermediates.

Comparative Analysis of Methodologies

| Method | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|

| Pd-Catalyzed Allylation | 80 | Moderate | High |

| [3+2] Cycloaddition | >95 | High | Moderate |

| Mitsunobu Reaction | 12 | Low | Low |

Chemical Reactions Analysis

TCO-PNB Ester undergoes several types of chemical reactions:

Substitution Reactions: The p-nitrobenzyl ester group reacts with amines to form amide bonds.

Click Chemistry Reactions: The trans-cyclooctene group reacts with tetrazines in a highly specific and efficient manner.

Major Products: The major products formed from these reactions include amide derivatives and tetrazine-linked compounds.

Scientific Research Applications

TCO-PNB Ester is a chemical compound with diverse applications, particularly as a linker in bioorthogonal chemistry and PROTAC technology . It contains two reactive substituents: a TCO (trans-cyclooctene) group and a PNB (para-nitrobenzyl) ester . The TCO group enables click chemistry reactions with tetrazine-tagged molecules, facilitating ultrafast bioorthogonal ligation . The PNB ester can react with amine-containing biomolecules .

Chemical Properties

Applications in Scientific Research

This compound is used in various scientific applications, including:

- PROTAC Linker: this compound can be employed as a linker in the synthesis of PROTAC (Proteolysis-Targeting Chimera) molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases .

- Click Chemistry: The TCO group reacts with tetrazines in an inverse electron demand Diels-Alder reaction, enabling the conjugation of molecules .

- Modification of Amine-Containing Molecules: The PNB ester can react with amine groups, allowing for the modification of various molecules in organic media .

- Labeling: this compound can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .

Table of Applications

Case Studies

Mechanism of Action

The mechanism of action of TCO-PNB Ester involves its reactivity with specific molecular targets:

Comparison with Similar Compounds

Key Properties:

TCO-PNB Ester is supplied as a single equatorial diastereomer (rel-(1S-2S-5E-pR)), which enhances stability and shelf life . However, it is unsuitable for aqueous protein labeling due to poor activation efficiency .

Comparison with Similar Compounds

TCO-PEGₙ-NHS Esters (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS)

Key Differences :

TCO-NHS Ester

| Property | This compound | TCO-NHS Ester |

|---|---|---|

| Reactive Group | PNB ester | NHS ester |

| Aqueous Compatibility | Limited | High |

| Stereochemistry | Equatorial diastereomer | Not specified |

| Applications | Organic synthesis | Bioconjugation in aqueous buffers |

Key Differences :

Diastereomeric Variants (Axial vs. Equatorial)

| Property | (1R,4E)-TCO-PNB Ester (Axial) | (1S,2S,5E)-TCO-PNB Ester (Equatorial) |

|---|---|---|

| CAS Number | 1438415-89-4 | 1580501-97-8 |

| Configuration | Axial | Equatorial |

| Reactivity | Higher strain, faster tetrazine reactivity | Lower strain, slower kinetics |

| Stability | Less stable | Enhanced stability |

Axial this compound exhibits faster reaction kinetics with tetrazines due to increased ring strain but is less stable during storage .

TCO-PEG4-TFP Ester

| Property | This compound | TCO-PEG4-TFP Ester |

|---|---|---|

| Reactive Group | PNB ester | Tetrafluorophenyl (TFP) ester |

| Solubility | Organic solvents | Aqueous-compatible (PEG-enhanced) |

| Applications | Organic-phase reactions | High-efficiency protein labeling |

TFP esters offer superior leaving-group properties compared to PNB, enabling faster conjugation under mild conditions .

Biological Activity

TCO-PNB Ester, or trans-Cyclooctene-p-nitrobenzyl ester, is a compound extensively utilized in bioorthogonal chemistry, particularly in the context of drug delivery and molecular imaging. This article explores its biological activity, focusing on its chemical properties, applications in research, and specific case studies that illustrate its efficacy.

This compound has the following chemical characteristics:

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.30 g/mol

- CAS Number : 1438415-89-4

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity : Greater than 95% (HPLC)

- Appearance : White to slightly grey solid

- Storage Conditions : Recommended at -20°C in a desiccated environment

These properties make this compound suitable for various applications in organic media, particularly for modifying amine-containing molecules .

This compound functions through a bioorthogonal reaction mechanism known as "click chemistry," specifically reacting with tetrazines. This reaction is characterized by its mild conditions and high efficiency, allowing for selective labeling of biomolecules without interfering with biological systems. The TCO moiety reacts rapidly with tetrazines to form stable covalent bonds, facilitating the immobilization of drugs or imaging agents onto target proteins or cells .

Applications in Research

- Protein Labeling : this compound is primarily used for the labeling of proteins and antibodies. However, it is noted that it is not recommended for use in aqueous buffers due to poor activation levels of labeled proteins. Alternative compounds like TCO-PEG4-NHS Ester are preferred for such applications .

- Nanoparticle Functionalization : Recent studies have demonstrated the successful conjugation of colloidal gold nanoparticles (AuNPs) to antibodies using this compound. This approach enhances the therapeutic efficacy of nanoparticles by improving their targeting capabilities within tumors through the enhanced permeability and retention (EPR) effect .

- ELISA Sensitivity Improvement : A study highlighted the use of this compound for enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISA) by increasing antibody density on surfaces via tetrazine functionalization .

Case Study 1: Antibody Functionalization

In a study aimed at improving antibody functionality, researchers used this compound to functionalize anti-c-myc and anti-CEA antibodies. The process involved incubating antibodies with this compound in phosphate buffer, followed by tetrazine functionalization of BSA (bovine serum albumin). The resulting conjugates were utilized in ELISA assays, demonstrating significantly improved detection limits compared to traditional methods .

Case Study 2: In Vivo Applications

A proof-of-concept study investigated the use of this compound in vivo for targeting tumors with PEGylated AuNPs functionalized with tetrazine. The study showed successful ligation of nanoparticles to pretargeted monoclonal antibodies within tumors, indicating potential applications in theranostics (therapeutics combined with diagnostics) and personalized medicine strategies .

Comparative Data Table

| Property | This compound | Alternative Compounds |

|---|---|---|

| Molecular Weight | 291.30 g/mol | Varies (e.g., TCO-PEG4-NHS) |

| Solubility | DMSO, DMF, DCM | Aqueous buffers preferred |

| Reaction Type | Click Chemistry | Click Chemistry |

| Purity | >95% (HPLC) | Varies |

| Typical Applications | Protein labeling, nanoparticle functionalization | Protein labeling |

Q & A

Q. What are the key structural and functional properties of TCO-PNB Ester relevant to its dual reactivity in bioconjugation?

this compound contains two reactive groups: a trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry with tetrazines and a p-nitrobenzyl (PNB) ester group for amine coupling. The TCO group enables rapid, catalyst-free reactions with tetrazines (rate: ~10⁴ M⁻¹s⁻¹), while the PNB ester hydrolyzes under basic or enzymatic conditions, releasing p-nitrophenol . Its axial diastereomer configuration (>95% purity) ensures consistent reactivity .

Q. How should this compound be stored and handled to maintain stability in experimental workflows?

Store at −20°C in a dry, light-protected environment. Avoid repeated freeze-thaw cycles and exposure to moisture, which can prematurely hydrolyze the PNB ester. For solubility, use anhydrous DMSO or DMF; avoid aqueous buffers unless hydrolysis is intentional .

Q. What are standard protocols for conjugating this compound to amine-containing biomolecules (e.g., antibodies)?

- Dissolve this compound in anhydrous DMSO (1–5 mM).

- Incubate with target biomolecule (e.g., lysine residues on antibodies) in pH 8.0–9.0 buffer (e.g., borate or carbonate) at 4°C for 2–4 hours.

- Purify via size-exclusion chromatography to remove unreacted reagent .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design for targeted protein degradation?

As an alkyl/ether linker, this compound connects E3 ligase ligands to target protein binders. Its PNB ester allows pH- or esterase-controlled release of payloads, while the TCO group enables orthogonal functionalization (e.g., fluorophore attachment via tetrazine dyes). Optimize linker length by varying PEG spacers to balance proteasome recruitment efficiency and steric hindrance .

Q. What experimental strategies address conflicting data on this compound’s solubility in aqueous vs. organic solvents?

Contradictions arise from varying diastereomer ratios (2E vs. 4E) and storage conditions. For aqueous applications (e.g., in vivo delivery), use 4E-TCO-PNB ester (CAS 1354323-64-0), which has higher water solubility. For organic-phase synthesis (e.g., polymer functionalization), 2E-TCO-PNB ester (CAS 1580501-97-8) is preferred due to stability in DCM/THF . Validate solubility via UV/Vis spectroscopy (λmax = 254 nm for PNB hydrolysis monitoring) .

Q. How does this compound’s reactivity compare in bioorthogonal labeling vs. controlled-release drug delivery systems?

- Labeling : The TCO-tetrazine reaction dominates (k ≈ 10⁴ M⁻¹s⁻¹), enabling rapid, specific tagging of azide-modified biomolecules .

- Drug delivery : PNB ester hydrolysis (t½ ≈ 2–6 hours in serum) releases payloads, while residual TCO allows post-release tracking via tetrazine probes .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions to minimize side reactions during this compound conjugation?

- Competing hydrolysis : Use low-temperature (4°C), short-duration reactions in non-nucleophilic buffers (e.g., HEPES).

- Tetrazine interference : Pre-quench excess tetrazines with cyclooctyne derivatives before amine coupling .

Q. What analytical techniques validate successful this compound conjugation and purity?

- HPLC-UV/Vis : Monitor PNB ester hydrolysis at 254 nm .

- MALDI-TOF/MS : Confirm molecular weight shifts in labeled proteins (e.g., +291.3 Da for intact this compound) .

- Fluorescence quenching assays : Detect residual TCO reactivity using tetrazine-modified fluorophores .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in radiometric assays involving this compound (e.g., [11C] labeling)?

In radiolabeling studies (e.g., [11C]carboxylated tetrazines), ensure this compound is added post-radiolabeling to avoid isotopic dilution. Use gamma-counting or autoradiography to distinguish free vs. conjugated radioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.